(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, substituted with a chloro-methylphenoxy group, a cyano group, and an ethoxypropyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methylphenol, which undergoes etherification with a suitable pyrido[1,2-a]pyrimidin-4-one derivative. The cyano group is introduced via a nucleophilic substitution reaction, and the ethoxypropyl group is added through an alkylation reaction. The final step involves the formation of the enamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its unique structure and functional groups.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (4-{[4-(ALLYLOXY)-3-METHYLBENZYL]OXY}PHENYL)ACETIC ACID COMPOUND WITH 1-METHYLPIPERAZINE
- Bromine compounds
Uniqueness
(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide: stands out due to its combination of a pyrido[1,2-a]pyrimidin-4-one core with a chloro-methylphenoxy group, a cyano group, and an ethoxypropyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H23ClN4O4 |
---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide |
InChI |
InChI=1S/C24H23ClN4O4/c1-3-32-12-6-10-27-22(30)17(15-26)14-19-23(33-18-8-9-20(25)16(2)13-18)28-21-7-4-5-11-29(21)24(19)31/h4-5,7-9,11,13-14H,3,6,10,12H2,1-2H3,(H,27,30)/b17-14+ |
InChI Key |
ZGKPXJVBBJDFQV-SAPNQHFASA-N |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC(=C(C=C3)Cl)C)/C#N |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC(=C(C=C3)Cl)C)C#N |
Origin of Product |
United States |
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